molecular formula C₃₀H₃₁NO₃ B1140795 (2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone CAS No. 120013-75-4

(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone

Cat. No. B1140795
M. Wt: 453.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally similar compounds involves complex chemical reactions, aiming for high selectivity and yield. For example, one study detailed the synthesis of a compound with a similar structure, emphasizing the strategic preparation of carbon-11-labeled intermediates, showcasing the methodology's potential applicability in creating highly selective probes for enzyme imaging (Gao et al., 2013). This approach underscores the intricate procedures required to synthesize complex molecules, likely applicable to our compound of interest.

Molecular Structure Analysis

Understanding the molecular structure is crucial for comprehending the compound's chemical behavior. A study on a related molecule demonstrated the importance of crystal structure analysis, revealing how intermolecular interactions influence the molecule's stability and reactivity (Lu, 2011). Such analyses are vital for detailed insights into the compound's structural intricacies.

Chemical Reactions and Properties

The chemical reactions and properties of compounds like "(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone" are complex, involving multiple reaction pathways and mechanisms. Studies on similar compounds have explored their reactions under various conditions, shedding light on their reactivity and potential for further chemical modifications (Sugimoto et al., 1995).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are essential for understanding a compound's behavior in different environments. For instance, the crystal structure of related molecules has been analyzed to determine their stability and potential intermolecular interactions (Gayathri et al., 2009).

Chemical Properties Analysis

Chemical properties, such as reactivity towards various reagents, pH stability, and susceptibility to hydrolysis, are critical for predicting a compound's behavior in chemical reactions. Research on similar compounds focuses on their synthesis and reactivity, offering insights into their chemical properties and potential applications (El-Agrody et al., 2002).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, environmental impact, and appropriate safety precautions.


Future Directions

This involves discussing potential areas for further research or applications of the compound. It could include developing new synthetic methods, studying new reactions, or exploring new uses for the compound.


properties

IUPAC Name

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOJSAUUVSMJBP-QQXSKIMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.